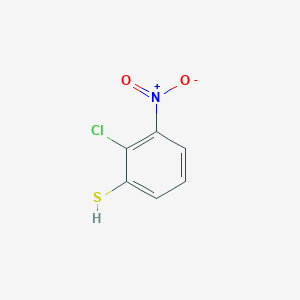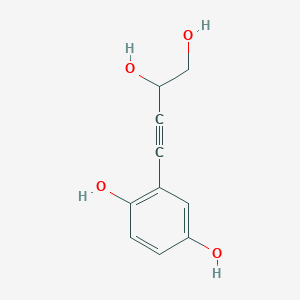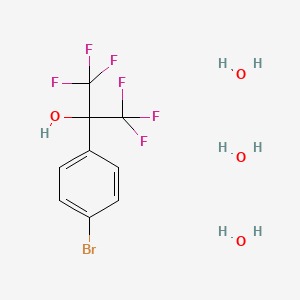
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is an organic compound that features a bromophenyl group and a hexafluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate typically involves the reaction of 4-bromophenyl derivatives with hexafluoropropanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final trihydrate form.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules, potentially inhibiting or modifying their functions. The hexafluoropropanol moiety may enhance the compound’s stability and reactivity, contributing to its overall effects .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenyl 4-bromobenzoate: Features two bromophenyl groups and is known for its polymorphic forms.
Uniqueness
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol trihydrate is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11BrF6O4 |
|---|---|
分子量 |
377.08 g/mol |
IUPAC名 |
2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol;trihydrate |
InChI |
InChI=1S/C9H5BrF6O.3H2O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16;;;/h1-4,17H;3*1H2 |
InChIキー |
XFBSKGLHQWITRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)
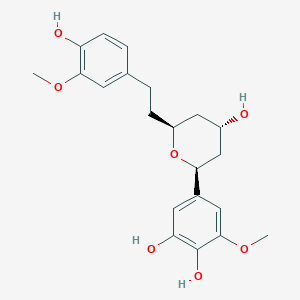
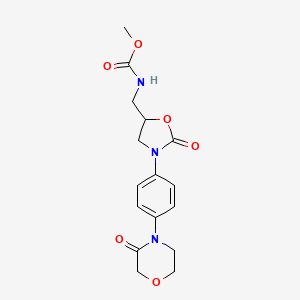
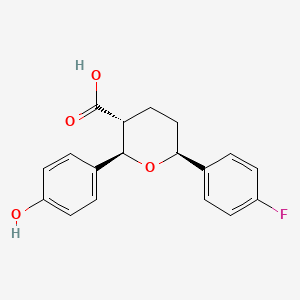
![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
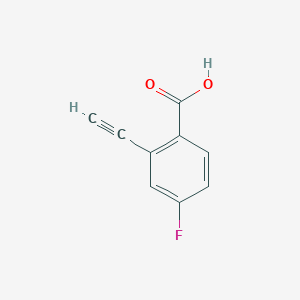
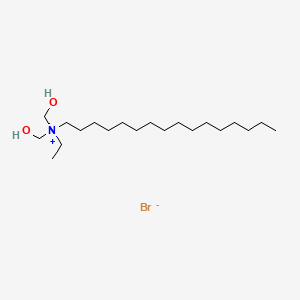
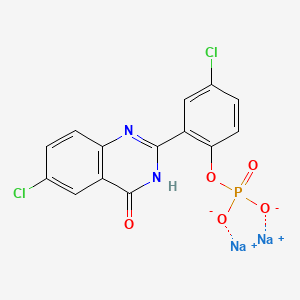
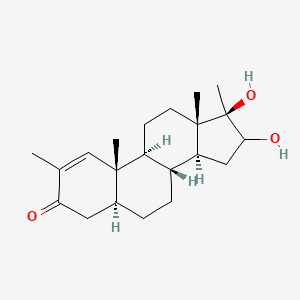
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
